molecular formula C17H10F3NO3 B15341575 2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid

2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid

Cat. No.: B15341575
M. Wt: 333.26 g/mol
InChI Key: FQAUOLZFNDIDAI-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a quinoline ring system substituted with a trifluoromethoxyphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the quinoline ring to produce hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂), while nucleophilic substitution reactions may involve strong nucleophiles like sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Hydroquinoline derivatives.

  • Substitution Products: Halogenated quinolines, nitroquinolines, and cyanoquinolines.

Scientific Research Applications

2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(4-Trifluoromethoxyphenyl)propionic acid: A structurally related compound with a propionic acid group instead of a quinoline ring.

  • 4-(3-Pyridyl)thiazole: Another compound with a thiazole ring and a trifluoromethoxyphenyl group.

  • Ethyl 2-(4-trifluoromethoxyphenyl)thiazole-5-carboxylate: A thiazole derivative with an ethyl ester group.

Uniqueness: 2-(4-Trifluoromethoxyphenyl)-quinoline-4-carboxylic acid stands out due to its quinoline core, which imparts distinct chemical and biological properties compared to its similar compounds

Properties

Molecular Formula

C17H10F3NO3

Molecular Weight

333.26 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-7-5-10(6-8-11)15-9-13(16(22)23)12-3-1-2-4-14(12)21-15/h1-9H,(H,22,23)

InChI Key

FQAUOLZFNDIDAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O

Origin of Product

United States

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